Kuguacin N

Description

Propriétés

IUPAC Name |

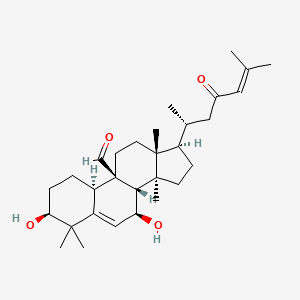

(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-4,4,13,14-tetramethyl-17-[(2R)-6-methyl-4-oxohept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-18(2)14-20(32)15-19(3)21-10-11-29(7)26-24(33)16-23-22(8-9-25(34)27(23,4)5)30(26,17-31)13-12-28(21,29)6/h14,16-17,19,21-22,24-26,33-34H,8-13,15H2,1-7H3/t19-,21-,22-,24+,25+,26+,28-,29+,30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGYTKMVBMBCNA-IFMVJOGVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C=C(C)C)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)C=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Kuguacin N

An In-depth Technical Guide to the Chemical Profile of Kuguacin N

This technical guide provides a comprehensive overview of the chemical structure, isolation, and spectroscopic analysis of this compound, a cucurbitane-type triterpenoid. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

Chemical Structure

Experimental Protocols

While the specific, detailed protocol for the isolation of this compound is contained within the primary literature, a general methodology for the isolation of kuguacins from Momordica charantia can be outlined. The following protocol is based on the published methods for the closely related compound, Kuguacin J, and serves as a representative example of the techniques employed.

General Isolation and Purification Workflow

The isolation of kuguacins typically involves a multi-step process beginning with the extraction of plant material, followed by chromatographic separation.

Detailed Methodologies

-

Extraction : Dried and powdered leaves of Momordica charantia are exhaustively extracted with a solvent such as 80% ethanol at room temperature. The resulting mixture is then filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning : The crude extract is subjected to liquid-liquid partitioning with a series of solvents of increasing polarity, such as n-hexane, diethyl ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Separation : The fractions obtained from partitioning are then subjected to multiple rounds of column chromatography over silica gel. A gradient elution system, typically with n-hexane and ethyl acetate, is used to separate the compounds. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Final Purification : Fractions containing the compound of interest are combined and may undergo further purification steps, such as recrystallization, to yield the pure compound.

Spectroscopic Data for Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While the specific data for this compound is not publicly available, the following tables present the spectroscopic data for the structurally similar Kuguacin J, providing a reference for the types of data used in the characterization of these compounds.

Mass Spectrometry (MS) Data of Kuguacin J

| Ion | m/z | Relative Intensity (%) |

| [M]⁺ | 454 | 7 |

| [M-H₂O]⁺ | 436 | - |

| [M-CHO]⁺ | 425 | 68 |

| [M-C₂H₅O]⁺ | 409 | - |

| [M-C₃H₇O]⁺ | 395 | - |

| C₂₁H₂₇O₂⁺ | 323 | 100 |

Data presented for Kuguacin J.

¹H NMR Spectroscopic Data of Kuguacin J (400 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| H-19 (CHO) | 9.75 | s | - |

| H-24 | 6.13 | d | 14.7 |

| H-6 | 5.60 | m | - |

| H-23 | 5.61 | m | - |

| H-26 | 4.85 | br s | - |

| H-3 | 3.55 | m | - |

| H-7 | 3.41 | m | - |

Selected data for Kuguacin J.

¹³C NMR Spectroscopic Data of Kuguacin J (150 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-19 (CHO) | 207.86 |

| C-5 | 145.42 |

| C-25 | 142.13 |

| C-23 | 138.80 |

| C-24 | 134.27 |

| C-6 | 125.09 |

| C-26 | 114.14 |

| C-3 | 76.28 |

| C-7 | 76.13 |

Selected data for Kuguacin J.

Biological Activity and Signaling Pathways

Conclusion

This compound is a cucurbitane triterpenoid from Momordica charantia with a confirmed molecular formula and a structure elucidated by modern spectroscopic methods. While the detailed experimental data for its isolation and characterization are confined to the primary scientific literature, this guide provides a comprehensive overview of its chemical nature and the methodologies typically employed in its study. Further research is warranted to fully explore the biological activities and therapeutic potential of this natural compound.

References

Kuguacin N: A Technical Guide on its Discovery, Origin, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuguacin N is a naturally occurring cucurbitane-type triterpenoid, a class of compounds known for their diverse and potent biological activities. This document provides a comprehensive overview of the discovery, natural origin, and methods of characterization of this compound. While detailed experimental data for this compound is located within primary scientific literature not fully accessible at the time of this writing, this guide synthesizes available information and presents representative methodologies based on the closely related and well-studied analogue, Kuguacin J. This guide is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this compound and related compounds.

Discovery and Origin

The research that led to the discovery of this compound was published in the journal Phytochemistry in 2009. In this study, a systematic chemical investigation of the vines and leaves of Momordica charantia resulted in the isolation of fourteen novel cucurbitane triterpenoids, which were named Kuguacins F through S, with this compound being one of these newly identified compounds[1].

Natural Source:

-

Plant Species: Momordica charantia L.

-

Family: Cucurbitaceae

-

Plant Parts: Vines and Leaves[1]

Chemical Structure and Properties

This compound belongs to the cucurbitane class of triterpenoids, which are characterized by a tetracyclic skeleton[3]. The precise structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as single-crystal X-ray diffraction[1]. While the specific spectral data for this compound is not publicly available in detail, the general properties are consistent with other members of the kuguacin family.

Table 1: General Chemical Properties of Kuguacins

| Property | Description | Reference |

| Chemical Class | Cucurbitane Triterpenoid | [3] |

| Core Skeleton | Tetracyclic | [3] |

| Potential Bioactivities | Anti-HIV, Anti-cancer, Anti-diabetic | [2][5] |

Experimental Protocols

The following experimental protocols are based on established methodologies for the isolation and characterization of kuguacins from Momordica charantia, with specific details drawn from the well-documented procedures for Kuguacin J[6]. These should be considered as representative methods that are likely similar to those used for this compound.

Extraction and Isolation

The general workflow for isolating this compound involves solvent extraction of the dried plant material, followed by chromatographic separation.

Caption: Figure 1. A representative workflow for the isolation of this compound from Momordica charantia.

Detailed Steps:

-

Plant Material Preparation: The vines and leaves of Momordica charantia are collected, dried, and ground into a fine powder[6].

-

Extraction: The powdered plant material is exhaustively extracted with a solvent such as 80% ethanol at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites[6].

-

Concentration: The resulting ethanol extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing the kuguacins (typically the ethyl acetate fraction) is subjected to column chromatography on silica gel. A gradient elution system, for example, with a mixture of n-hexane and ethyl acetate of increasing polarity, is used to separate the different compounds[6].

-

Purification: Fractions containing this compound are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The definitive structure of this compound was determined using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for a Representative Kuguacin (Kuguacin J)

| Technique | Data and Interpretation | Reference |

| HRESIMS | High-Resolution Electrospray Ionization Mass Spectrometry provides the exact molecular weight and allows for the determination of the molecular formula. For Kuguacin J, a [M+Na]⁺ ion was observed at m/z 477.3339, corresponding to the molecular formula C₃₀H₄₆O₃Na. | [6] |

| ¹H NMR | Proton Nuclear Magnetic Resonance spectroscopy provides information about the number and types of protons in the molecule and their connectivity. | [6] |

| ¹³C NMR | Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. | [6] |

| 2D NMR | Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the structure. | [6] |

| X-ray Crystallography | Single-crystal X-ray diffraction analysis provides the three-dimensional arrangement of atoms in the molecule, confirming the structure and stereochemistry. | [1] |

Biological Activity

The initial screening of Kuguacins F-S, including this compound, revealed weak anti-HIV-1 activity in vitro[1]. The exact mechanism of this anti-HIV activity has not been fully elucidated for this compound. However, related compounds from Momordica charantia have been shown to interfere with various stages of the viral life cycle.

Other kuguacins have demonstrated a range of biological activities, suggesting that this compound may also possess therapeutic potential in other areas. For instance, Kuguacin J has been extensively studied for its ability to inhibit P-glycoprotein, a key protein involved in multidrug resistance in cancer cells[6][7]. This suggests that this compound could be a candidate for further investigation as a chemosensitizing agent.

Caption: Figure 2. Documented and potential biological activities of this compound.

Future Directions

The discovery of this compound and its congeners opens up several avenues for future research:

-

Total Synthesis: The development of a total synthesis route for this compound would provide a reliable source of the compound for further biological evaluation and structure-activity relationship studies.

-

Mechanism of Action: In-depth studies are needed to elucidate the precise mechanism of the anti-HIV activity of this compound.

-

Expanded Biological Screening: this compound should be screened against a wider range of biological targets, including cancer cell lines, viruses, and inflammatory pathways, to fully explore its therapeutic potential.

-

Pharmacokinetic and Toxicological Studies: Preclinical studies are required to assess the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.

Conclusion

This compound is a fascinating natural product isolated from the traditional medicinal plant Momordica charantia. While its initial characterization has revealed a potential for anti-HIV activity, further research is necessary to fully understand its therapeutic promise. This guide provides a foundational understanding of this compound for researchers poised to explore the rich chemical diversity of natural products in the quest for new medicines.

References

- 1. Kuguacins F-S, cucurbitane triterpenoids from Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antidiabetic effects of Momordica charantia (bitter melon) and its medicinal potency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. ijpsonline.com [ijpsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Momordica charantia as a Source of Kuguacin N and Related Bioactive Triterpenoids

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Momordica charantia, commonly known as bitter melon, is a plant rich in bioactive chemical constituents, including a diverse family of cucurbitane-type triterpenoids.[1][2] Among these are the kuguacins, compounds that have demonstrated a range of pharmacological activities. This technical guide focuses on Momordica charantia as a source of Kuguacin N and its closely related analogues. Due to the limited specific research on this compound, this document leverages comprehensive data from other well-studied kuguacins, particularly Kuguacin J, to provide a detailed overview of isolation methodologies, biological activities, and potential mechanisms of action. This guide synthesizes available data to support further research and development of these promising natural products.

Introduction to Kuguacins from Momordica charantia

Momordica charantia has a long history in folk medicine for treating various ailments, including diabetes, inflammation, and infections.[3] Its therapeutic properties are largely attributed to its rich phytochemical profile, especially the cucurbitane-type triterpenoids.[1][2] This class of compounds, which includes the kuguacins, is known for its bitter taste and potent biological activities, such as anticancer, anti-HIV, and anti-inflammatory effects.[1][2][4]

Kuguacins are a series of triterpenoids isolated from the leaves, vines, and fruit of the plant.[1][5] While numerous kuguacins (A through S) have been identified, research has concentrated on a select few, leaving compounds like this compound under-characterized.[5] This document provides a technical framework for researchers by presenting established protocols and data from analogous kuguacins to infer the potential for this compound.

Isolation and Purification of Kuguacins

The extraction of kuguacins from M. charantia typically involves solvent extraction from the plant's vines and leaves, followed by multi-step chromatographic separation.

Experimental Protocol: Bio-guided Fractionation

The following protocol is a representative method adapted from the successful isolation of Kuguacin J and other triterpenoids from M. charantia leaves.[6]

-

Plant Material Preparation: Air-dry the leaves of M. charantia at room temperature and grind them into a fine powder.

-

Initial Extraction: Macerate the powdered leaves in 95% ethanol at a 1:10 (w/v) ratio for 72 hours. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

Solvent Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, diethyl ether, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: Subject the bioactive fraction (e.g., the diethyl ether extract) to column chromatography on a silica gel (70–230 mesh) column.[6]

-

Gradient Elution: Elute the column with a gradient of ethyl acetate in n-hexane, followed by increasing concentrations of methanol in ethyl acetate. Collect fractions based on TLC (Thin Layer Chromatography) profiles.

-

Further Purification: Combine fractions containing the target compounds and perform further purification using repeated column chromatography or High-Performance Liquid Chromatography (HPLC) to yield the pure kuguacin.

Visualization: Isolation Workflow

Caption: Figure 1. General Workflow for Kuguacin Isolation.

Physicochemical Data of Kuguacins

While specific data for this compound is incomplete, information from its analogues provides a comparative reference.[5]

| Compound | Molecular Formula | Yield (mg/kg) | Melting Point (°C) | Reference |

| Kuguacin F | C₃₀H₄₂O₅ | 47 | 275–276 | [5] |

| Kuguacin G | C₃₀H₄₄O₆ | 23 | 250–252 | [5] |

| Kuguacin H | C₃₀H₄₄O₅ | 27 | 226–228 | [5] |

| Kuguacin I | C₃₁H₄₆O₄ | 20 | 235–237 | [5] |

| Kuguacin J | C₃₀H₄₆O₃ | 243 | 166–169 | [5] |

| Kuguacin K | C₂₅H₃₄O₆ | 130 | 275–277 | [5] |

| This compound | C₃₀H₄₆O... | N/A | N/A | [5] |

Biological Activities and Mechanisms of Action

The biological activities of the kuguacin class are diverse, though most mechanistic studies have focused on Kuguacin J. These findings provide a strong basis for investigating the potential therapeutic effects of this compound.

Reversal of P-glycoprotein (P-gp) Mediated Multidrug Resistance

A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp).[6] Kuguacin J has been shown to reverse MDR by directly inhibiting P-gp function.[6][7]

Mechanism: Kuguacin J directly interacts with the drug-substrate-binding site on P-gp.[6][7] This inhibition blocks the efflux of chemotherapeutic drugs (e.g., vinblastine, paclitaxel), increasing their intracellular accumulation and restoring their cytotoxic effects in resistant cancer cells.[6]

Caption: Figure 2. Mechanism of P-gp Inhibition by Kuguacin J.

Anticancer Effects on Prostate Cancer Cells

Kuguacin J exhibits strong growth-inhibitory effects on androgen-independent human prostate cancer cells (PC3).[8] Its action is multifactorial, involving cell cycle arrest and the inhibition of invasion.

Mechanism:

-

Cell Cycle Arrest: Kuguacin J induces G1 phase arrest by markedly decreasing the protein levels of key cell cycle regulators, including Cyclin D1, Cyclin E, Cdk2, and Cdk4.[8]

-

Anti-Invasion: The compound inhibits the secretion of matrix metalloproteinases (MMP-2, MMP-9) and urokinase plasminogen activator (uPA), enzymes crucial for cancer cell invasion and metastasis.[8]

Caption: Figure 3. Kuguacin J-Induced Cell Cycle Arrest in PC3 Cells.

Chemosensitization of Ovarian Cancer Cells

In drug-resistant ovarian cancer cells (SKOV3), Kuguacin J enhances sensitivity to paclitaxel.[9] This effect is independent of P-gp inhibition and involves modulation of key apoptotic proteins.

Mechanism: Co-treatment with Kuguacin J and paclitaxel dramatically decreases the level of the anti-apoptotic protein survivin. This downregulation is accompanied by a marked induction in the cleavage of PARP and caspase-3, key executioners of apoptosis.[9]

Quantitative Bioactivity Data

The following table summarizes the cytotoxic activities of various triterpenoids from M. charantia, highlighting the potency of this class of compounds.

| Compound | Cell Line | Assay | Activity Metric (IC₅₀) | Reference |

| Charantagenin D | A549 (Lung Cancer) | MTT | 1.07 µmol/L | [10][11][12] |

| Charantagenin D | U87 (Glioblastoma) | MTT | 1.08 µmol/L | [10][11][12] |

| Goyaglycoside d | A549 (Lung Cancer) | MTT | < 10 µmol/L (approx.) | [10][11] |

| Momordicine I | IEC-18 (Normal Intestinal) | Cell Growth | GI₅₀ = 25.19 µM | [3] |

| Kuguacin J | KB-V1 (Cervical Cancer) | MTT | Sensitizes cells to vinblastine | [6] |

| Kuguacin J | PC3 (Prostate Cancer) | MTT | Strong growth inhibition | [8] |

Experimental Protocols for Bioassays

Cytotoxicity Assessment (MTT Assay)

This protocol, based on methods used to evaluate M. charantia triterpenoids, measures cell viability.[6][11]

-

Cell Seeding: Seed cancer cells (e.g., A549, PC3) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) dissolved in DMSO (final concentration <0.1%) and incubate for 48-72 hours.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

P-gp Transport Function Assay (Calcein AM)

This assay determines the ability of a compound to inhibit P-gp-mediated efflux.[6][7]

-

Cell Preparation: Harvest P-gp overexpressing cells (e.g., KB-V1) and resuspend them in a suitable buffer.

-

Inhibitor Incubation: Incubate the cells with the test compound (e.g., this compound) at various concentrations for 30 minutes at 37°C.

-

Substrate Addition: Add the fluorescent P-gp substrate Calcein AM to the cell suspension and incubate for another 30 minutes. Calcein AM is non-fluorescent but is converted to fluorescent calcein by intracellular esterases.

-

Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Inhibition of P-gp will prevent the efflux of calcein, resulting in a higher fluorescence signal compared to untreated cells.

Conclusion and Future Directions

Momordica charantia is a proven source of a wide array of kuguacins and related cucurbitane-type triterpenoids with significant therapeutic potential. While the specific biological profile of this compound remains to be elucidated, the extensive research on its analogues, particularly Kuguacin J, provides a compelling rationale for its investigation. The established activities in cancer, including the reversal of multidrug resistance, induction of cell cycle arrest, and chemosensitization, highlight a promising path for drug discovery.

Future research should prioritize the targeted isolation and complete structural elucidation of this compound. Subsequent studies should focus on screening for its cytotoxic and chemosensitizing activities against a panel of cancer cell lines and elucidating its specific molecular targets and signaling pathways. The protocols and comparative data presented in this guide offer a solid foundation for these next steps, paving the way for the potential development of this compound as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic and Anti-Inflammatory Triterpenoids in the Vines and Leaves of Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An updated review of Cucurbitacins and their biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kuguacin - Wikipedia [en.wikipedia.org]

- 6. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kuguacin J, a triterpeniod from Momordica charantia leaf, modulates the progression of androgen-independent human prostate cancer cell line, PC3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kuguacin J isolated from bitter melon leaves modulates paclitaxel sensitivity in drug-resistant human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structures of new triterpenoids and cytotoxicity activities of the isolated major compounds from the fruit of Momordica charantia L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Kuguacin N: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Kuguacin N, a cucurbitane triterpenoid of interest to researchers in natural product chemistry, virology, and oncology. This document outlines its chemical properties, summarizes its known biological activities, and, by presenting detailed experimental protocols and signaling pathways associated with the closely related and well-studied Kuguacin J, offers a technical framework for future research into this class of compounds.

Core Compound Data: this compound

This compound is a natural product isolated from the vines and leaves of Momordica charantia, commonly known as bitter melon. It belongs to a class of compounds known as cucurbitane triterpenoids.

| Property | Value | Source |

| CAS Number | 1141453-73-7 | [1] |

| Molecular Formula | C₃₀H₄₆O₄ | [1] |

| Molecular Weight | 470.68 g/mol | [1] |

Comparative Data of Selected Kuguacins

This compound is part of a larger family of related triterpenoids isolated from Momordica charantia. The table below provides a comparison of the molecular formulas of Kuguacins F through S.

| Compound | Molecular Formula |

| Kuguacin F | C₃₀H₄₂O₅ |

| Kuguacin G | C₃₀H₄₄O₆ |

| Kuguacin H | C₃₀H₄₄O₅ |

| Kuguacin I | C₃₁H₄₆O₄ |

| Kuguacin J | C₃₀H₄₆O₃ |

| Kuguacin K | C₂₅H₃₄O₆ |

| Kuguacin L | C₂₅H₃₆O₆ |

| Kuguacin M | C₂₂H₂₈O₅ |

| This compound | C₃₀H₄₆O₄ |

| Kuguacin O | C₃₀H₄₂O₄ |

| Kuguacin P | C₂₇H₄₀O₆ |

| Kuguacin Q | C₂₉H₄₄O₄ |

| Kuguacin R | C₃₀H₄₈O₄ |

| Kuguacin S | C₃₀H₄₄O₄ |

Biological Activity of Kuguacins

Anti-HIV Activity

Chemical investigation of the vines and leaves of Momordica charantia led to the isolation of fourteen cucurbitane triterpenoids, designated Kuguacins F-S. In vitro studies have shown that these compounds, including this compound, exhibit weak anti-HIV-1 activities[2].

While specific quantitative data for this compound's anti-HIV activity is not extensively detailed in readily available literature, the general finding points to a potential area for further virological research. Other related compounds, such as Kuguacin C and Kuguacin E, have shown moderate anti-HIV-1 activity with EC₅₀ values of 8.45 and 25.62 µg/mL, respectively[3][4].

In-Depth Focus: Kuguacin J as a Model for Experimental Investigation

Due to the limited specific experimental data for this compound, this guide presents methodologies and pathway analyses for the closely related and extensively studied Kuguacin J. These protocols and pathways can serve as a template for designing future research into this compound and other related compounds.

Case Study: Kuguacin J and P-glycoprotein (P-gp) Mediated Multidrug Resistance

Kuguacin J has been identified as an effective inhibitor of P-glycoprotein (P-gp), a transporter protein often overexpressed in cancer cells that contributes to multidrug resistance (MDR)[5][6].

1. Cell Viability and Cytotoxicity Assay (MTT Assay) [5]

-

Objective: To determine the effect of Kuguacin J on the sensitivity of cancer cells to chemotherapeutic drugs.

-

Cell Lines: Drug-sensitive human cervical carcinoma (KB-3-1) and its multidrug-resistant counterpart (KB-V1).

-

Procedure:

-

Plate cells (2.0 x 10³ cells/well) in 96-well plates and incubate for 24 hours.

-

Add Kuguacin J and various concentrations of a chemotherapeutic agent (e.g., vinblastine, paclitaxel).

-

Incubate for 48 hours at 37°C.

-

Assess cell growth using an MTT colorimetric assay.

-

Calculate the IC₅₀ (concentration that inhibits 50% of cell growth).

-

2. Fluorescent Substrate Accumulation Assay (Flow Cytometry) [6]

-

Objective: To measure the effect of Kuguacin J on the transport function of P-gp.

-

Fluorescent Substrates: Rhodamine 123 and Calcein AM (substrates of P-gp).

-

Procedure:

-

Incubate P-gp-overexpressing cells (e.g., KB-V1) with the fluorescent substrate in the presence or absence of Kuguacin J.

-

After a defined incubation period (e.g., 30 minutes), wash the cells.

-

Analyze the intracellular fluorescence intensity using a flow cytometer. An increase in fluorescence in the presence of Kuguacin J indicates inhibition of P-gp-mediated efflux.

-

3. [³H]-Vinblastine Transport Assay [6]

-

Objective: To directly measure the effect of Kuguacin J on the accumulation and efflux of a radiolabeled P-gp substrate.

-

Procedure (Accumulation):

-

Incubate cells with [³H]-vinblastine with or without Kuguacin J for a specified time.

-

Wash cells with ice-cold buffer to stop transport.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Procedure (Efflux):

-

"Load" cells with [³H]-vinblastine.

-

Wash and incubate the cells in a fresh medium containing Kuguacin J.

-

At various time points, measure the amount of [³H]-vinblastine remaining in the cells.

-

The following diagram illustrates the proposed mechanism of action for Kuguacin J in reversing P-glycoprotein-mediated multidrug resistance.

Caption: Kuguacin J inhibits P-glycoprotein, increasing intracellular drug levels.

Case Study: Kuguacin J and Prostate Cancer Cell Progression

Kuguacin J has also been shown to inhibit the growth of androgen-independent human prostate cancer cells (PC3) through cell cycle arrest and inhibition of invasion[7].

1. Cell Cycle Analysis [7]

-

Objective: To determine the effect of Kuguacin J on cell cycle progression.

-

Procedure:

-

Treat PC3 cells with Kuguacin J for a specified duration.

-

Harvest, fix, and stain the cells with a DNA-binding dye (e.g., propidium iodide).

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G₁, S, and G₂/M phases.

-

2. Western Blot Analysis [7]

-

Objective: To investigate the effect of Kuguacin J on the expression of proteins involved in cell cycle regulation and apoptosis.

-

Target Proteins: Cyclins (D1, E), Cyclin-dependent kinases (Cdk2, Cdk4), Proliferating cell nuclear antigen (PCNA), Survivin.

-

Procedure:

-

Treat PC3 cells with Kuguacin J.

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane and probe with specific primary antibodies against the target proteins.

-

Use secondary antibodies conjugated to an enzyme for detection.

-

3. Invasion and Migration Assays [7]

-

Objective: To assess the effect of Kuguacin J on the invasive and migratory potential of cancer cells.

-

Procedure (Invasion):

-

Use a Boyden chamber with a Matrigel-coated membrane.

-

Plate PC3 cells in the upper chamber in a serum-free medium containing Kuguacin J.

-

Add a chemoattractant (e.g., serum) to the lower chamber.

-

After incubation, remove non-invading cells and stain and count the cells that have invaded through the Matrigel.

-

-

Procedure (Migration): Similar to the invasion assay but without the Matrigel coating.

The following diagram illustrates the key molecular targets of Kuguacin J in the inhibition of prostate cancer cell proliferation and invasion.

Caption: Kuguacin J inhibits key proteins in proliferation and invasion pathways.

Conclusion and Future Directions

This compound is a member of the promising Kuguacin family of triterpenoids with demonstrated, albeit weak, anti-HIV activity. While detailed research on this compound is currently limited, the extensive studies on its analogue, Kuguacin J, provide a robust framework for future investigations. Researchers are encouraged to apply the methodologies outlined in this guide to further elucidate the biological activities and therapeutic potential of this compound, particularly in the areas of virology and oncology. Further studies are warranted to explore its specific mechanisms of action and to evaluate its potential as a lead compound for drug development.

References

- 1. Kuguacin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kuguacin J, a triterpeniod from Momordica charantia leaf, modulates the progression of androgen-independent human prostate cancer cell line, PC3 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Kuguacin Triterpenoid Family: A Technical Overview of Biological Activities

Disclaimer: This technical guide focuses on the biological activities of the Kuguacin family of triterpenoids, with a primary emphasis on the most extensively researched member, Kuguacin J. Specific, in-depth data for Kuguacin N is limited in the current scientific literature. While this compound has been isolated and is reported to have weak antiviral activity, detailed quantitative data, experimental protocols, and signaling pathway elucidations are not available for this specific compound. The information presented herein is therefore a comprehensive overview of the Kuguacin family, using available data from its more studied analogues to provide insight into its potential therapeutic relevance for researchers, scientists, and drug development professionals.

Introduction to the Kuguacin Family

The kuguacins are a group of cucurbitane-type triterpenoids isolated from the leaves, vines, and roots of Momordica charantia, commonly known as bitter melon.[1] This plant has a long history of use in traditional medicine for various ailments, and modern research has identified its constituent compounds, including the kuguacins, as having a range of biological activities.[2] These activities include anti-diabetic, anti-cancer, anti-influenza, and anti-HIV properties.[1][2] The family of kuguacins is extensive, with members designated from A to S, each with a unique chemical structure that contributes to its biological function.[3][4]

Biological Activities of the Kuguacin Family

While research into the entire family is ongoing, the majority of detailed biological data pertains to Kuguacin J. Other members, such as Kuguacins C and E, have shown moderate anti-HIV activity.[4] The group Kuguacins F-S, which includes this compound, has been reported to exhibit weak anti-HIV-1 activities in vitro.[3]

The most well-documented activities, primarily attributed to Kuguacin J, are its anti-cancer and chemosensitizing effects. These are detailed below.

Anticancer Activity

Kuguacin J has demonstrated significant growth-inhibitory effects on various cancer cell lines, particularly androgen-independent prostate cancer (PC3) and certain breast cancer cells.[5][6] Its mechanisms of action are multifaceted and include:

-

Cell Cycle Arrest: Kuguacin J induces a G1-phase cell cycle arrest by downregulating the expression of key regulatory proteins such as cyclins D1 and E, and cyclin-dependent kinases (Cdk2 and Cdk4).[6]

-

Induction of Apoptosis: The compound can trigger programmed cell death, a critical mechanism for eliminating cancerous cells.[7]

-

Anti-Invasive and Anti-Metastatic Effects: Kuguacin J has been shown to inhibit the migration and invasion of cancer cells by reducing the secretion of matrix metalloproteinases (MMP-2, MMP-9) and urokinase-type plasminogen activator (uPA).[6] It also decreases the expression of membrane type 1-MMP (MT1-MMP).[6]

Chemosensitization and Reversal of Multidrug Resistance (MDR)

A significant area of research for Kuguacin J is its ability to reverse multidrug resistance in cancer cells.[8] MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), which actively pump chemotherapeutic drugs out of the cell.[3][8]

Kuguacin J has been shown to:

-

Inhibit P-glycoprotein Function: It directly interacts with the drug-substrate-binding site of P-gp, competitively inhibiting its function.[7][8]

-

Increase Intracellular Drug Accumulation: By blocking P-gp, Kuguacin J increases the intracellular concentration of chemotherapeutic agents like paclitaxel and vinblastine, thereby restoring their cytotoxicity to resistant cancer cells.[7]

-

Modulate Paclitaxel Sensitivity: In drug-resistant ovarian cancer cells, co-treatment with Kuguacin J significantly enhances the cytotoxic effects of paclitaxel by decreasing the levels of the anti-apoptotic protein survivin and inducing the cleavage of PARP and caspase-3.[9]

Quantitative Data Summary

The following table summarizes the key quantitative data available for the biological activities of the most-studied kuguacins.

| Compound | Biological Activity | Cell Line | Parameter | Value | Reference |

| Kuguacin J | Growth Inhibition | PC-3 (Prostate Cancer) | IC50 | 25 µmol·L⁻¹ | [4] |

| P-gp ATPase Inhibition | P-gp Membranes | Apparent Ki | 2.4 ± 1.1 µM | [3] | |

| Reversal of Vinblastine Resistance | KB-V1 (Cervical Cancer) | Fold Increase in Sensitivity (5 µM Kuguacin J) | 1.9-fold | [3] | |

| Reversal of Vinblastine Resistance | KB-V1 (Cervical Cancer) | Fold Increase in Sensitivity (10 µM Kuguacin J) | 4.3-fold | [3] | |

| Reversal of Paclitaxel Resistance | KB-V1 (Cervical Cancer) | Fold Increase in Sensitivity (5 µM Kuguacin J) | 1.9-fold | [3] | |

| Reversal of Paclitaxel Resistance | KB-V1 (Cervical Cancer) | Fold Increase in Sensitivity (10 µM Kuguacin J) | 3.2-fold | [3] | |

| Increased [³H]-vinblastine Accumulation | KB-V1 (Cervical Cancer) | Fold Increase (10 µM Kuguacin J) | ~1.4-fold | [3][7] | |

| Increased [³H]-vinblastine Accumulation | KB-V1 (Cervical Cancer) | Fold Increase (20 µM Kuguacin J) | ~2.3-fold | [3][7] | |

| Increased [³H]-vinblastine Accumulation | KB-V1 (Cervical Cancer) | Fold Increase (40 µM Kuguacin J) | ~4.5-fold | [3][7] | |

| Kuguacin C | Anti-HIV-1 Activity | C8166 cells | EC50 | 8.45 µg/mL | [4][10] |

| Kuguacin E | Anti-HIV-1 Activity | C8166 cells | EC50 | 25.62 µg/mL | [4][10] |

| Kuguacin G | Anti-HIV-1 Activity | C8166 cells | EC50 | 3.7 µg/mL | [1] |

| Kuguacin K | Anti-HIV-1 Activity | C8166 cells | EC50 | 7.2 µg/mL | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the biological activity of kuguacins.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell proliferation and viability.

-

Cell Seeding: Cancer cells (e.g., PC3, KB-V1) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of Kuguacin J (or other kuguacins) and/or chemotherapeutic agents for a specified duration (e.g., 24, 48 hours).

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

P-glycoprotein (P-gp) Mediated Transport Assay (Rhodamine 123/Calcein-AM Accumulation)

This flow cytometry-based assay measures the ability of a compound to inhibit the efflux function of P-gp.

-

Cell Preparation: P-gp overexpressing cells (e.g., KB-V1) and their drug-sensitive parental counterparts (e.g., KB-3-1) are harvested and resuspended in a suitable buffer.

-

Inhibitor Incubation: Cells are pre-incubated with various concentrations of Kuguacin J or a known P-gp inhibitor (e.g., Verapamil) for a defined period (e.g., 30 minutes) at 37°C.

-

Substrate Addition: A fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM, is added to the cell suspension and incubated for another period (e.g., 60 minutes).

-

Washing: The incubation is stopped by adding ice-cold buffer, and the cells are washed to remove the extracellular fluorescent substrate.

-

Flow Cytometry Analysis: The intracellular fluorescence of the cells is immediately analyzed using a flow cytometer. An increase in fluorescence in the Kuguacin J-treated cells compared to the untreated control indicates inhibition of P-gp-mediated efflux.[3][8]

P-gp ATPase Activity Assay

This assay determines if a compound interacts with the ATP-binding site of P-gp, which is essential for its pump function.

-

Membrane Preparation: High-yield P-gp membranes are prepared from P-gp overexpressing cells.

-

Assay Reaction: The membranes are incubated in an ATPase assay buffer containing ATP, a known P-gp stimulator (e.g., Verapamil), and varying concentrations of the test compound (Kuguacin J).

-

Incubation: The reaction is incubated at 37°C for a specified time (e.g., 20 minutes).

-

Phosphate Detection: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method (e.g., using a malachite green-based reagent).

-

Data Analysis: The vanadate-sensitive ATPase activity is calculated. The effect of Kuguacin J on this activity (stimulation or inhibition) provides insight into its interaction with P-gp.[3]

Signaling Pathways and Mechanisms of Action

The biological effects of kuguacins are mediated through the modulation of specific cellular signaling pathways. The following diagrams illustrate these mechanisms, primarily based on data from Kuguacin J.

Caption: Kuguacin J induces G1 cell cycle arrest by inhibiting key regulatory proteins.

Caption: Kuguacin J reverses multidrug resistance by inhibiting the P-gp efflux pump.

Conclusion and Future Directions

The Kuguacin family of triterpenoids, isolated from Momordica charantia, represents a promising source of bioactive compounds with potential therapeutic applications. While Kuguacin J has been the primary focus of research, demonstrating potent anticancer and chemosensitizing activities through well-defined mechanisms, the biological roles of other family members, including this compound, remain largely unexplored. The weak anti-HIV activity reported for Kuguacins F-S warrants further investigation to identify the specific compound responsible and to determine its potential for development. Future research should aim to:

-

Isolate and purify less-studied kuguacins, such as this compound, in sufficient quantities for detailed biological evaluation.

-

Screen the entire Kuguacin family against a broader range of cancer cell lines and viral targets to uncover new activities.

-

Elucidate the specific structure-activity relationships within the Kuguacin family to guide the synthesis of more potent and selective analogues.

A comprehensive understanding of the entire Kuguacin family will be essential to fully harness its therapeutic potential in oncology and infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Kuguacins F-S, cucurbitane triterpenoids from Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.st [2024.sci-hub.st]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Momordicoside K | CAS:81348-84-7 | Manufacturer ChemFaces [chemfaces.com]

- 7. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Preliminary Mechanistic Insights into Kuguacin N Remain Elusive

Despite significant interest in the therapeutic potential of compounds isolated from bitter melon (Momordica charantia), detailed preliminary studies elucidating the specific mechanism of action of Kuguacin N in cancer are not currently available in the public scientific literature. While a related compound, Kuguacin J, has been the subject of numerous investigations, specific data on this compound's signaling pathways, quantitative efficacy, and experimental protocols in the context of cancer research remain unpublished.

A comprehensive search of available scientific databases reveals a notable absence of in-depth technical studies focused on this compound's anti-cancer properties. One network pharmacology study identified this compound as a potential modulator of targets related to type 2 diabetes, but this does not provide the specific mechanistic details in cancer required for a thorough analysis. The vast majority of published research on "Kuguacins" has centered on Kuguacin J, leading to a robust, albeit different, set of mechanistic data for that particular compound.

Due to the lack of available data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways for this compound's mechanism of action at this time.

A Potential Alternative: The Well-Studied Kuguacin J

In contrast to the scarcity of information on this compound, a substantial body of research exists for the closely related triterpenoid, Kuguacin J . Should researchers and drug development professionals be interested, a detailed technical guide on the preliminary mechanism of action of Kuguacin J can be provided. This would include:

-

Quantitative Data: Summarized IC50 values of Kuguacin J against various cancer cell lines.

-

Experimental Protocols: Detailed methodologies for key assays such as cell viability, apoptosis, cell cycle analysis, and multidrug resistance reversal.

-

Signaling Pathways: Visualizations and descriptions of pathways modulated by Kuguacin J, including the p53-dependent pathway, caspase activation cascades, and inhibition of P-glycoprotein.

This alternative would offer valuable insights into the potential anti-cancer mechanisms of this class of compounds, which may share some similarities with the yet-to-be-elucidated actions of this compound.

Unveiling the Presence of Kuguacin N in Bitter Melon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural abundance of Kuguacin N, a notable cucurbitane-type triterpenoid found in bitter melon (Momordica charantia). This document compiles available quantitative data, details the experimental protocols for its analysis, and visualizes associated biological pathways, offering a comprehensive resource for its potential therapeutic applications.

Data Presentation: Quantitative Abundance of this compound and Related Saponins

The concentration of this compound and other related saponins in Momordica charantia can vary depending on the plant part, extraction method, and specific cultivar. The following tables summarize the available quantitative data from scientific literature.

| Compound | Plant Part/Extract | Concentration | Reference |

| This compound | Saponins from M. charantia | 0.03 µg/mg | [1][2] |

| This compound | Not Specified | 3.87 µg/g DW | [3][4][5] |

Table 1: Quantitative Data for this compound in Momordica charantia

| Compound | Plant Part/Extract | Concentration (µg/mg) | Reference |

| Momordicoside K | Saponins from M. charantia | 11.66 | [1][2] |

| Momorcharaside A | Saponins from M. charantia | Not Specified | [2][6][7] |

| Momordicoside A | Saponins from M. charantia | Not Specified | [2][6][7] |

| Karaviloside XI | Saponins from M. charantia | Not Specified | [2][6][7] |

| Momordicoside F2 | Saponins from M. charantia | Not Specified | [1][6][7] |

| (23E)-3β,7β,25-trihydroxycucubita-5,23-dien-19-al | Saponins from M. charantia | Not Specified | [1][2][6][7] |

| Total of 7 triterpenoid compounds | Saponins from M. charantia | 18.24 | [1][2] |

Table 2: Abundance of Other Major Triterpenoid Saponins in Momordica charantia Saponin Extract

Experimental Protocols

The following section details the methodologies for the extraction, isolation, and quantification of kuguacins and related saponins from Momordica charantia.

Extraction of Saponins from Momordica charantia

This protocol is based on the methodology for extracting total saponins, which would include this compound.

-

Plant Material Preparation: Green and fresh Momordica charantia fruits are washed, seeds are removed, and the fruits are sliced into 3–5 cm sections. The slices are then dried at 65°C for 20 hours and crushed into a powder using a 40-mesh sieve[6].

-

Extraction: The powdered plant material is mixed with water at a 1:15 solvent ratio. The mixture is boiled and extracted for 2 hours. The resulting extract is filtered through a 100-mesh filter screen. This extraction process is repeated on the filter residue[6].

-

Alternative Solvent Extraction: Dried and pulverized leaves (6 kg) can be soaked in 80% ethanol at room temperature for one week. The extracts are then combined and concentrated under reduced pressure. The total extract is suspended in water and successively extracted with petroleum ether, ethyl acetate, and n-butanol[3].

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of saponins, including this compound.

-

Chromatographic System: An HPLC system equipped with a UV detector is used[1][2][6][7].

-

Column: A suitable reversed-phase column, such as a C18 column, is employed for separation.

-

Mobile Phase: A gradient elution is typically used. For example, a mobile phase consisting of acetonitrile and water can be employed with a gradient program[1].

-

Detection: The UV detector is set to a wavelength suitable for the detection of triterpenoid saponins, such as 203 nm and 238 nm[1].

-

Standard Preparation: A standard of purified this compound (purity ≥94.918%) is used to prepare a series of standard solutions of known concentrations[1][2][6][7].

-

Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions. The concentration of this compound in the sample extract is then determined by interpolating its peak area on the calibration curve.

Visualization of Signaling Pathways

Kuguacins, including the closely related Kuguacin J, have been shown to modulate several signaling pathways implicated in cancer and metabolic diseases. The following diagrams illustrate these interactions.

Caption: Experimental workflow for the extraction and quantification of this compound.

Caption: Kuguacin J's role in cancer cell signaling pathways.

Caption: Modulation of key targets in type 2 diabetes by kuguacins.

References

- 1. researchgate.net [researchgate.net]

- 2. Saponins from Momordica charantia exert hypoglycemic effect in diabetic mice by multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.caass.org.cn [journals.caass.org.cn]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Protective effect of Momordica charantia water extract against liver injury in restraint-stressed mice and the underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Kuguacin N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on Kuguacin N is limited. This guide synthesizes available information on this compound and closely related cucurbitane triterpenoids from Momordica charantia, primarily Kuguacin J, to infer potential therapeutic targets and mechanisms of action. The structural similarity within the kuguacin family suggests shared biological activities.

Introduction

This compound is a cucurbitane-type triterpenoid isolated from the medicinal plant Momordica charantia, commonly known as bitter melon. The kuguacins, as a class of compounds, have garnered significant interest for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, drawing from computational predictions and experimental data from closely related analogs.

Predicted Therapeutic Targets of this compound in Type 2 Diabetes Mellitus

A network pharmacology study identified this compound as a potential key bioactive component in Momordica charantia for the management of Type 2 Diabetes Mellitus (T2DM). This study predicted that this compound might exert its therapeutic effects by targeting several key proteins involved in metabolic and inflammatory signaling pathways.[1][2]

Key Predicted Targets:

-

AKT1 (Protein Kinase B): A crucial node in the insulin signaling pathway, promoting glucose uptake and utilization.

-

IL-6 (Interleukin-6): A pleiotropic cytokine with complex roles in inflammation and metabolism. Dysregulation of IL-6 is associated with insulin resistance.

-

SRC (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase involved in a wide range of cellular processes, including cell growth, differentiation, and survival. It has been implicated in the pathogenesis of insulin resistance.

The predicted interaction of this compound with these targets suggests a potential mechanism for its anti-diabetic activity, likely through the modulation of insulin signaling and inflammatory responses.[1]

Inferred Therapeutic Targets from Kuguacin J Studies

Due to the limited direct experimental data for this compound, the well-studied analog Kuguacin J provides valuable insights into the potential therapeutic targets of the kuguacin family in cancer and multidrug resistance.

Anti-Cancer Activity

Kuguacin J has demonstrated significant anti-cancer effects in various cancer cell lines, particularly in prostate and ovarian cancer.[3][4] Its proposed mechanisms of action involve the modulation of key signaling pathways controlling cell cycle progression, apoptosis, and metastasis.

1. Cell Cycle Regulation:

Kuguacin J has been shown to induce G1 phase cell cycle arrest in prostate cancer cells.[5] This is achieved by downregulating the expression of key cell cycle proteins.[4][5]

-

Cyclin D1 and Cyclin E: These proteins are critical for the G1 to S phase transition.

-

Cyclin-dependent kinases (Cdk2 and Cdk4): These kinases form active complexes with cyclins to drive cell cycle progression.[4][5]

2. Induction of Apoptosis:

Kuguacin J promotes programmed cell death in cancer cells through the modulation of apoptotic signaling pathways.

-

Survivin: Downregulation of this anti-apoptotic protein is a key effect of Kuguacin J.[4]

-

Caspase-3 and PARP Cleavage: In some cancer cell lines, Kuguacin J induces the activation of caspase-3 and subsequent cleavage of PARP, hallmarks of apoptosis.[4]

3. Inhibition of Invasion and Metastasis:

Kuguacin J has been observed to suppress the invasive potential of cancer cells by inhibiting the activity of enzymes crucial for extracellular matrix degradation.[3]

-

Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9): These enzymes are key players in tumor invasion and metastasis.[3]

Overcoming Multidrug Resistance (MDR)

A significant area of research for Kuguacin J is its ability to reverse multidrug resistance in cancer cells.[6][7] This effect is primarily mediated through the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for effluxing chemotherapeutic drugs from cancer cells.[6][7]

-

P-glycoprotein (P-gp/ABCB1): Kuguacin J directly interacts with P-gp, inhibiting its drug efflux function and thereby increasing the intracellular concentration and efficacy of anticancer drugs.[6][7]

Quantitative Data

The following table summarizes the available quantitative data for Kuguacin J, which can serve as a reference for the potential potency of this compound.

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| Kuguacin J | KB-V1 (cervical cancer) | Cytotoxicity (with Vinblastine) | Fold sensitization | 1.9 - 4.3 | [6] |

| Kuguacin J | KB-V1 (cervical cancer) | Cytotoxicity (with Paclitaxel) | Fold sensitization | 1.9 - 3.2 | [6] |

Experimental Protocols

Detailed methodologies for key experiments performed with Kuguacin J are provided below as a reference for designing future studies on this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of the test compound (e.g., Kuguacin J) for a specified duration (e.g., 48 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Western Blot Analysis

-

Cell Lysis: Treated and untreated cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using the BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against target proteins (e.g., Cyclin D1, Caspase-3, P-gp) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

P-glycoprotein (P-gp) Efflux Assay (Rhodamine 123 Accumulation)

-

Cell Seeding: P-gp overexpressing cells (e.g., KB-V1) and their parental sensitive cells are seeded in 24-well plates.

-

Treatment: Cells are pre-incubated with Kuguacin J or a known P-gp inhibitor (e.g., Verapamil) for 1 hour.

-

Substrate Addition: Rhodamine 123 (a fluorescent P-gp substrate) is added to a final concentration of 5 µM and incubated for another 90 minutes.

-

Cell Lysis: Cells are washed with cold PBS and lysed with 1% Triton X-100.

-

Fluorescence Measurement: The intracellular fluorescence of Rhodamine 123 is measured using a fluorometer with excitation at 485 nm and emission at 530 nm. Increased fluorescence indicates inhibition of P-gp-mediated efflux.

Visualizations

Signaling Pathways

Caption: Predicted signaling pathways of this compound in Type 2 Diabetes Mellitus.

Caption: Inferred anti-cancer signaling pathways of this compound based on Kuguacin J data.

Experimental Workflow

Caption: Experimental workflow for assessing P-glycoprotein inhibition.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is still emerging, predictions from network pharmacology and extensive data from the closely related compound Kuguacin J provide a strong foundation for future research. The potential of this compound to modulate key signaling pathways in T2DM, cancer, and multidrug resistance warrants further investigation.

Future research should focus on:

-

Isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

-

In vitro validation of the predicted targets (AKT1, IL6, SRC) in relevant cell models of T2DM.

-

Head-to-head comparison of the anti-cancer and chemosensitizing activities of this compound and Kuguacin J.

-

Elucidation of the detailed molecular mechanisms of action of this compound through transcriptomic and proteomic studies.

-

In vivo studies to evaluate the efficacy and safety of this compound in animal models of disease.

This in-depth technical guide serves as a valuable resource for researchers and drug development professionals to navigate the current understanding of this compound's therapeutic potential and to guide future research in this promising area.

References

- 1. Comprehensive Studies on the Regulation of Type 2 Diabetes by Cucurbitane-Type Triterpenoids in Momordica charantia L.: Insights from Network Pharmacology and Molecular Docking and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kuguacin J, a triterpeniod from Momordica charantia leaf, modulates the progression of androgen-independent human prostate cancer cell line, PC3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Emerging Potential of Momordica’s Bioactive Phytochemicals in Cancer Prevention and Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. researchgate.net [researchgate.net]

- 6. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Kuguacin N: A Comprehensive Technical Review of its Bioactivities and Therapeutic Potential

Abstract: Kuguacin N, a cucurbitane-type triterpenoid isolated from Momordica charantia, has emerged as a promising natural compound with a diverse range of pharmacological activities. This technical guide provides an in-depth review of the existing literature on this compound, with a focus on its anti-diabetic, anti-cancer, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Introduction

Momordica charantia, commonly known as bitter melon, has a long history of use in traditional medicine for treating a variety of ailments. Modern phytochemical investigations have revealed a rich array of bioactive compounds, among which the cucurbitane-type triterpenoids are of significant interest. This compound, identified as 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al, is a notable member of this class. This review synthesizes the current scientific knowledge on this compound, presenting its biological activities and the molecular mechanisms through which it exerts its therapeutic effects.

Quantitative Data Summary

The biological activities of this compound have been quantified in several studies, demonstrating its potential as a therapeutic agent. The following tables summarize the key quantitative findings from the literature.

Anti-Cancer Activity

This compound has been shown to possess significant antiproliferative effects against breast cancer cell lines.

| Cell Line | Assay | Endpoint | Concentration | Result | Reference |

| MCF-7 (human breast adenocarcinoma) | MTT Assay | IC50 | 72 hours | 19 µM | |

| MDA-MB-231 (human breast adenocarcinoma) | MTT Assay | IC50 | 72 hours | 23 µM |

Anti-Diabetic Activity

The anti-diabetic properties of this compound are linked to its activity as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) ligand, which plays a crucial role in glucose metabolism.

| Assay | Cell Line | Measurement | Concentration | Result | Reference |

| PPARγ Luciferase Reporter Assay | HepG2 | Luciferase Activity | 21.2–677 nM | Dose-dependent increase | [1] |

| qPCR | 3T3-L1 adipocytes | AP2 gene expression | Not specified | Upregulation | [1] |

| qPCR | 3T3-L1 adipocytes | Adiponectin gene expression | Not specified | Upregulation | [1] |

| qPCR | 3T3-L1 adipocytes | LPL gene expression | Not specified | Upregulation | [1] |

| qPCR | 3T3-L1 adipocytes | CD34 gene expression | Not specified | Upregulation | [1] |

| Glucose Uptake Assay | C2C12 myotubes | 2-NBDG Uptake | Not specified | Induced glucose uptake | [1] |

| in vivo Hypoglycemic Effect | ddY mice | Blood Glucose | 400 mg/kg | Significant reduction | [2] |

Anti-Inflammatory Activity

This compound has demonstrated anti-inflammatory effects in both in vivo and in vitro models.

| Model | Assay | Treatment | Measurement | Result | Reference |

| TPA-induced mouse ear edema | in vivo | 500 µ g/ear | Ear Edema | Significant reduction, comparable to indomethacin | |

| TPA-induced mouse ear edema | in vivo | 750 µ g/ear | Ear Edema | Significant reduction, comparable to indomethacin | |

| LPS-stimulated RAW 264.7 macrophages | Western Blot | Not specified | IKK/NF-κB pathway | Inhibition | |

| LPS-stimulated RAW 264.7 macrophages | Western Blot | Not specified | Nrf2 pathway | Enhanced expression |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature on this compound. These protocols are based on standard laboratory procedures and have been adapted to reflect the specifics of the cited studies.

Cell Viability and Proliferation (MTT Assay)

This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound (TCD)

-

MCF-7 and MDA-MB-231 breast cancer cell lines

-

DMEM/F12 medium supplemented with 5% fetal bovine serum (FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed MCF-7 and MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in DMEM/F12 medium.

-

Replace the medium in the wells with the this compound dilutions and incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

PPARγ Luciferase Reporter Assay

This protocol is for determining the activation of PPARγ by this compound.

Materials:

-

This compound (THCB)

-

HepG2 hepatocyte cell line

-

PPRE-Tk-Luc (Peroxisome Proliferator Response Element-Thymidine Kinase-Luciferase) reporter plasmid

-

pSV-sport PPARγ expression plasmid

-

pSV-Sport RXRα expression plasmid

-

pRL-CMV (Renilla luciferase control) plasmid

-

Lipofectamine transfection reagent

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Seed HepG2 cells in 24-well plates and grow to 70-80% confluency.

-

Co-transfect the cells with PPRE-Tk-Luc, pSV-sport PPARγ, pSV-Sport RXRα, and pRL-CMV plasmids using Lipofectamine according to the manufacturer's instructions.

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a positive control (e.g., rosiglitazone).

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

2-NBDG Glucose Uptake Assay

This protocol is for measuring the effect of this compound on glucose uptake in muscle cells.

Materials:

-

This compound (THCB)

-

C2C12 myoblast cell line

-

DMEM supplemented with 10% FBS and 2% horse serum for differentiation

-

Krebs-Ringer bicarbonate buffer (KRB)

-

2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)

-

Fluorescence microplate reader

Procedure:

-

Seed C2C12 myoblasts in 96-well black, clear-bottom plates and differentiate into myotubes by switching to DMEM with 2% horse serum.

-

Starve the myotubes in serum-free medium for 3-4 hours.

-

Wash the cells with KRB buffer.

-

Treat the cells with this compound in KRB buffer for the desired time.

-

Add 2-NBDG to a final concentration of 50 µM and incubate for 30 minutes.

-

Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

-

Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

TPA-Induced Mouse Ear Edema Assay

This protocol is for evaluating the in vivo anti-inflammatory activity of this compound.

Materials:

-

This compound (TCD)

-

12-O-tetradecanoylphorbol-13-acetate (TPA)

-

Acetone

-

Indomethacin (positive control)

-

Male ICR mice

-

Micrometer caliper

Procedure:

-

Dissolve TPA in acetone to a concentration of 2.5 µg/20 µL.

-

Apply 20 µL of the TPA solution to the inner and outer surfaces of the right ear of each mouse to induce inflammation. The left ear serves as a control.

-

Dissolve this compound or indomethacin in a suitable vehicle.

-

Topically apply the this compound solution or indomethacin to the TPA-treated ear.

-

Measure the thickness of both ears using a micrometer caliper at various time points after TPA application.

-

Calculate the percentage of edema inhibition compared to the vehicle-treated control group.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the putative points of intervention by this compound.

Anti-Diabetic Mechanism via PPARγ Activation

This compound acts as a ligand for PPARγ, a nuclear receptor that regulates genes involved in glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity and glucose uptake.

Anti-Cancer Mechanism involving Akt/NF-κB and p53 Pathways

In breast cancer cells, this compound induces apoptosis by inhibiting the pro-survival Akt/NF-κB pathway and activating the pro-apoptotic p38 MAPK and p53 pathways.

Anti-Inflammatory Mechanism via NF-κB Inhibition and Nrf2 Activation

This compound mitigates inflammation by suppressing the pro-inflammatory NF-κB pathway and upregulating the antioxidant Nrf2 pathway.

Conclusion and Future Directions

This compound, a triterpenoid from Momordica charantia, has demonstrated significant potential as a multi-target therapeutic agent. The available literature provides a solid foundation for its anti-diabetic, anti-cancer, and anti-inflammatory properties. The activation of PPARγ, inhibition of pro-survival pathways in cancer cells, and modulation of key inflammatory signaling cascades underscore its diverse mechanisms of action.

Future research should focus on several key areas to advance the development of this compound as a clinical candidate. Comprehensive preclinical studies, including pharmacokinetic and toxicological profiling, are essential. Further elucidation of its molecular targets and signaling interactions will provide a more complete understanding of its therapeutic effects. Additionally, structure-activity relationship studies could lead to the design of more potent and selective analogs. The promising data accumulated to date warrant continued investigation into the therapeutic potential of this compound for the management of metabolic diseases, cancer, and inflammatory disorders.

References

Safety and Toxicity Profile of Kuguacin N: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the available safety and toxicity data for Kuguacins and extracts of Momordica charantia. It is important to note that specific toxicological studies on Kuguacin N are not publicly available at this time. The information presented herein is compiled from research on closely related Kuguacins and unfractionated extracts of M. charantia and should be interpreted with caution as a surrogate profile. All research and drug development activities should be conducted in accordance with established ethical and regulatory guidelines.

Introduction

This compound is a cucurbitane-type triterpenoid isolated from the vines and leaves of Momordica charantia, a plant commonly known as bitter melon. The Kuguacins, as a class of compounds, have garnered scientific interest for their diverse biological activities, including antiviral and anti-cancer properties. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical overview of the existing safety and toxicity data relevant to this class of compounds, with a focus on providing a predictive profile for this compound.

In Vitro Cytotoxicity

The cytotoxic potential of Kuguacins has been evaluated against a variety of cancer cell lines and, in some cases, non-cancerous cell lines. The data, primarily from studies on Kuguacin J and Kuguaglycoside C, suggest a degree of selective cytotoxicity towards cancer cells.

Table 1: In Vitro Cytotoxicity of Kuguacins and Related Compounds